REACTION_CXSMILES
|
S1CCCSC1=C1C2C=C(F)C=CC=2OCC1.[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25]>O1CCCC1.C(#N)C.C(O)C.O>[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25].[C:20]1(=[O:25])[NH:19][C:23](=[O:24])[CH2:22][CH2:21]1
|
Name
|
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)=C1CCOC2=C1C=C(C=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed twice with water and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S1CCCSC1=C1C2C=C(F)C=CC=2OCC1.[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25]>O1CCCC1.C(#N)C.C(O)C.O>[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25].[C:20]1(=[O:25])[NH:19][C:23](=[O:24])[CH2:22][CH2:21]1
|
Name
|
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)=C1CCOC2=C1C=C(C=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed twice with water and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S1CCCSC1=C1C2C=C(F)C=CC=2OCC1.[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25]>O1CCCC1.C(#N)C.C(O)C.O>[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25].[C:20]1(=[O:25])[NH:19][C:23](=[O:24])[CH2:22][CH2:21]1
|
Name
|
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)=C1CCOC2=C1C=C(C=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed twice with water and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S1CCCSC1=C1C2C=C(F)C=CC=2OCC1.[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25]>O1CCCC1.C(#N)C.C(O)C.O>[Cl:18][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25].[C:20]1(=[O:25])[NH:19][C:23](=[O:24])[CH2:22][CH2:21]1
|
Name
|
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)=C1CCOC2=C1C=C(C=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed twice with water and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |